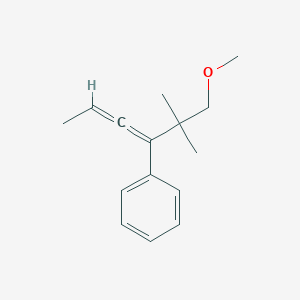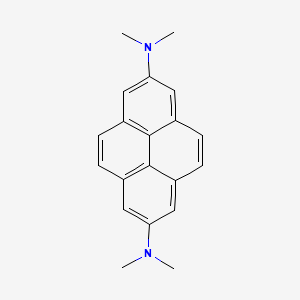![molecular formula C14H25B B14453169 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane CAS No. 74142-78-2](/img/structure/B14453169.png)
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane is an organoboron compound known for its unique structure and reactivity. This compound is part of the bicyclo[3.3.1]nonane family, which is characterized by a bicyclic framework. The presence of a boron atom in the structure imparts unique chemical properties, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of hex-1-ene using 9-borabicyclo[3.3.1]nonane (9-BBN) as a reagent. The reaction is carried out under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature, yielding the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: This compound is commonly used in hydroboration reactions, where it adds across the double bonds of alkenes to form organoboron intermediates.
Common Reagents and Conditions
Hydroboration: 9-BBN, THF, room temperature.
Oxidation: Hydrogen peroxide, basic conditions.
Substitution: Halogenating agents, such as bromine or chlorine.
Major Products Formed
Alcohols: Formed through the oxidation of organoboron intermediates.
Halogenated Compounds: Formed through substitution reactions.
Scientific Research Applications
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of boron-containing drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane involves the interaction of the boron atom with various substrates. In hydroboration reactions, the boron atom adds across the double bond of alkenes, forming a stable organoboron intermediate. This intermediate can then undergo further transformations, such as oxidation or substitution, to yield the desired products .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions.
9-Oxabicyclo[3.3.1]nonane: Another bicyclic compound with an oxygen atom instead of boron.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog with different reactivity and applications.
Uniqueness
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of both a boron atom and a hex-1-en-1-yl group. This combination imparts distinct reactivity and makes it valuable in specific chemical transformations, particularly in the formation of organoboron intermediates and their subsequent reactions .
Properties
CAS No. |
74142-78-2 |
|---|---|
Molecular Formula |
C14H25B |
Molecular Weight |
204.16 g/mol |
IUPAC Name |
9-hex-1-enyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H25B/c1-2-3-4-5-12-15-13-8-6-9-14(15)11-7-10-13/h5,12-14H,2-4,6-11H2,1H3 |
InChI Key |
GEYKMYXKWOQKGC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)C=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


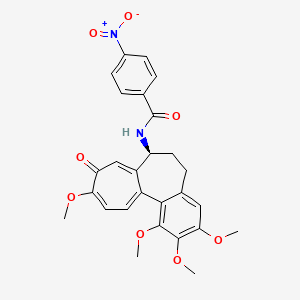
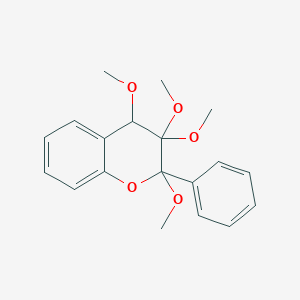
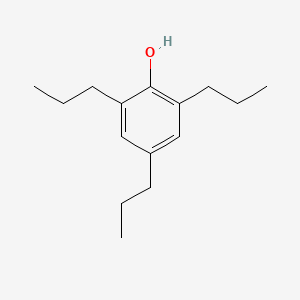
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
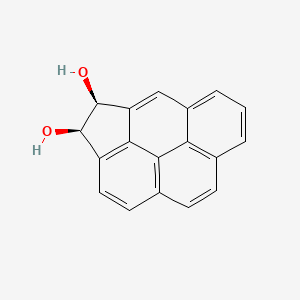

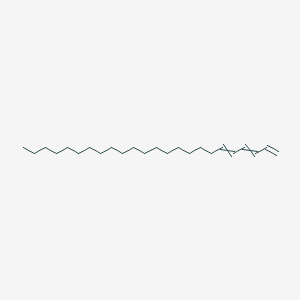
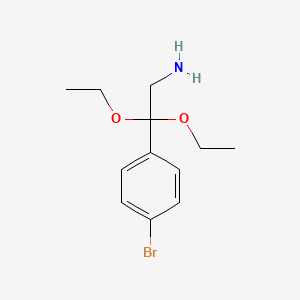
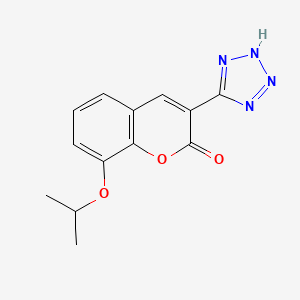
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)
![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
